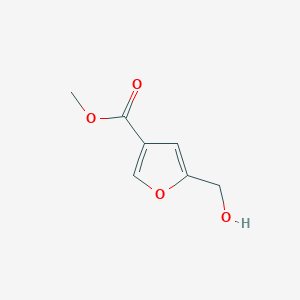

Methyl 5-(hydroxymethyl)furan-3-carboxylate

Vue d'ensemble

Description

Methyl 5-(hydroxymethyl)furan-3-carboxylate is an organic compound with the molecular formula C7H8O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the furan ring

Mécanisme D'action

Target of Action

Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) has been found to exhibit significant anticancer activities against the HeLa cell lines . It also shows high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis .

Mode of Action

It has been suggested that mfc affects selective cytotoxicity on cancer cells and gram-positive bacteria at a low concentration . The presence of certain structures in the compound, such as tryptamine and acyl ether, has been associated with an increase in anticancer activities .

Biochemical Pathways

It is known that the compound has a significant impact on the cell wall and membrane of the targeted microorganisms, causing damage that leads to their death .

Result of Action

MFC has been found to exhibit cytotoxic activity on both normal cells and cancer cells, with the strongest cytotoxicity observed in HeLa and HepG2 cells . It also shows bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage .

Action Environment

The action of MFC can be influenced by environmental factors. For instance, Gram-negative bacteria are more resistant to antibacterial agents due to the composition of their outer membrane, which is linked to the inner membrane by lipopolysaccharides (LPS)

Analyse Biochimique

Biochemical Properties

It is known that furanic compounds, to which this molecule belongs, are highly reactive This suggests that Methyl 5-(hydroxymethyl)furan-3-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Some furanic compounds have been shown to have significant anticancer activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. This esterification reaction typically requires mild conditions to avoid degradation of the furan ring .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous processing of HMF derived from biomass. The process includes the use of catalysts such as sulfuric acid or transition metal oxides to facilitate the esterification reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-(hydroxymethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation: 5-(carboxymethyl)furan-3-carboxylate.

Reduction: 5-(hydroxymethyl)furan-3-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Methyl 5-(hydroxymethyl)furan-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparaison Avec Des Composés Similaires

5-Hydroxymethylfurfural (HMF): A precursor to methyl 5-(hydroxymethyl)furan-3-carboxylate, HMF is also derived from biomass and has similar chemical properties.

5-(Hydroxymethyl)-2-furancarboxaldehyde: Another related compound with similar reactivity patterns.

Uniqueness: The presence of both hydroxymethyl and carboxylate groups allows for diverse chemical transformations and interactions .

Propriétés

IUPAC Name |

methyl 5-(hydroxymethyl)furan-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWONULRTBORBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylleucine](/img/new.no-structure.jpg)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide](/img/structure/B2857371.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)

![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)

![Benzamide, N-[(1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl]-4-iodo-](/img/structure/B2857377.png)

![N-[(3-bromophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2857379.png)